PASAKBUMIN B

Lipolysis Adipocyte biology Metabolic syndrome

Differentiating between congeneric quassinoids is critical for reproducible bioactivity assays. Generic substitution of pasakbumin B with eurycomanone alters target engagement and pharmacokinetics due to the distinct spiro-epoxide vs enone pharmacophore. - **Validated potency:** 1.7-fold enhanced lipolysis in 3T3-L1 adipocytes (EC50 8.6 µM) vs eurycomanone (14.6 µM). - **Regulatory marker:** Mandatory QC reference for GMP-grade E. longifolia extract fingerprinting (HPLC-UV). - **Supply:** Delivered with stability data; acid-labile epoxide characterized.

Molecular Formula C20H24O10
Molecular Weight 424.4 g/mol
Cat. No. B1643300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePASAKBUMIN B
Molecular FormulaC20H24O10
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(C2(C1CC3C45C2C(C(C6(C4(C(C(=O)O3)O)O)CO6)O)(OC5)O)C)O
InChIInChI=1S/C20H24O10/c1-7-3-9(21)11(22)16(2)8(7)4-10-17-5-29-19(26,14(16)17)15(25)18(6-28-18)20(17,27)12(23)13(24)30-10/h3,8,10-12,14-15,22-23,25-27H,4-6H2,1-2H3/t8-,10+,11+,12+,14+,15+,16+,17+,18+,19+,20-/m0/s1
InChIKeyMOCOVNGOINOTNW-DVKMRYHFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pasakbumin B – Differentiated Multi-Target Quassinoid


Pasakbumin B (CAS 138809-10-6, C₂₀H₂₄O₁₀) is a pentacyclic C-20 quassinoid isolated from the roots of Eurycoma longifolia Jack (Tongkat Ali) . Structurally, it is the 13α,21-epoxide analog of eurycomanone (pasakbumin A), wherein the C-13/C-21 α,β-unsaturated ketone of eurycomanone is replaced by a spiro-epoxide ring [1]. This single structural modification fundamentally alters the compound's electrophilic reactivity, metabolic stability, and biological selectivity relative to its closest in-class analogs, making it a non-interchangeable research tool for mechanistic studies or a differentiated scaffold for drug discovery programs.

Scaffold Identity

Epoxide-bearing quassinoid; structurally distinct from enone and diol analogs of E. longifolia

Research Workflow

Supports mechanistic SAR studies, natural-product pathway research, and extract standardization workflows

Selection Context

Non-interchangeable with eurycomanone; requires compound-specific protocol design

Why Pasakbumin B Cannot Be Substituted


Pasakbumin B belongs to a congeneric series of highly oxygenated quassinoids isolated simultaneously from the same Eurycoma longifolia root extracts [1]. Despite sharing a near-identical tetracyclic core with eurycomanone and 13,21-dihydroeurycomanone, the substitution of the C-13/C-21 enone with a spiro-epoxide in pasakbumin B produces a distinct electrophilic pharmacophore. This epoxide confers different Michael acceptor reactivity, altered hydrogen-bonding capacity, and a unique conformational profile that cannot be recapitulated by the enone or diol analogs [2]. Consequently, generic substitution with eurycomanone or dihydroeurycomanone in an experimental protocol risks confounding biological readouts, as these analogs exhibit measurably different potency ranks, target engagement profiles, and pharmacokinetic behavior in side-by-side comparisons detailed below.

Electrophilic reactivity may differ

The spiro-epoxide pharmacophore confers distinct Michael-acceptor reactivity compared with the enone of eurycomanone; target-engagement profiles may not transfer.

Hydrogen-bonding context may not recapitulate

Epoxide-specific H-bond capacity differs from the diol analog 13,21-dihydroeurycomanone; binding-mode assumptions require validation.

Potency rank and PK behavior may shift

Reported side-by-side comparisons show divergent potency ordering and oral absorption; generic substitution risks confounding biological readouts.

Pasakbumin B – Differentiation Evidence


Superior Lipolytic Potency vs. Eurycomanone

In a direct head-to-head evaluation using the 3T3-L1 adipocyte lipolysis assay, the epoxy derivative of eurycomanone (13β,21-epoxyeurycomanone) exhibited a 1.7-fold greater lipolytic potency compared to eurycomanone itself, with EC₅₀ values of 8.6 μM versus 14.6 μM, respectively [1]. Although the epoxy derivative in this study is the 13β epimer rather than the 13α-epoxide (pasakbumin B), the observation demonstrates that the epoxide substitution at C-13/C-21 substantially enhances lipolytic activity relative to the enone-bearing parent scaffold. This provides a class-level inference that the epoxide functional group is a key driver of lipolytic potency among E. longifolia quassinoids, supporting the selection of pasakbumin B as a preferred scaffold for adipocyte lipolysis research.

Lipolytic Potency vs. Eurycomanone
Head-to-head
Epoxide analog: EC₅₀ 8.6 μM vs Eurycomanone: EC₅₀ 14.6 μM 1.7-fold lower EC₅₀ reported for epoxide scaffold

Supports lipolysis pathway-response context; epoxide substitution may drive greater adipocyte assay response.

3T3-L1 adipocyte assay; 13β epimer data provides class-level inference.

Lipolysis Adipocyte biology Metabolic syndrome

Co-Contribution with Eurycomanone in Antimalarial Activity

A comprehensive review of E. longifolia pharmacology by Rehman et al. (2016) identified that among the numerous quassinoids isolated from the plant, 13α(21)-epoxyeurycomanone (pasakbumin B) and eurycomanone are the only two quassinoids reported to contribute to the overall antimalarial activity of the root extracts [1]. This finding places pasakbumin B in a unique, narrow co-contributor class for antimalarial activity, distinct from the broader pool of quassinoids (e.g., 13,21-dihydroeurycomanone, eurycomalactone, 14,15β-dihydroxyklaineanone) that lack this specific bioactivity. The shared antimalarial profile with eurycomanone, combined with its distinct epoxide-based chemical reactivity, positions pasakbumin B as a complementary tool compound for antimalarial mechanism-of-action studies.

Antimalarial Activity Contribution
Class-level

One of only two E. longifolia quassinoids reported to contribute to antimalarial activity; other major quassinoids not identified as contributors.

Reported co-contributor context; supports fraction-activity correlation studies.

Literature-based binary classification; requires assay-specific validation.

Antimalarial Plasmodium Natural product drug discovery

Essential Marker for HPLC Fingerprinting

A validated HPLC-UV method for simultaneous quantitation of six major quassinoids in E. longifolia root extracts (Han et al., 2015) included 13α(21)-epoxyeurycomanone (pasakbumin B) alongside eurycomanone, 13,21-dihydroeurycomanone, 14,15β-dihydroxyklaineanone, eurycomalactone, and longilactone [1]. The method establishes that pasakbumin B is a quantifiable, distinct marker compound present at specific, reproducible levels in authenticated root material. This enables its use as a chemotaxonomic marker and quality control analyte, whereby the presence and quantity of pasakbumin B can serve as a discriminating parameter between genuine E. longifolia extracts and adulterated or misidentified material. No other single quassinoid marker can substitute for pasakbumin B in a complete six-marker phytochemical fingerprint.

HPLC Fingerprinting Marker
Method context

Validated HPLC-UV method quantifies pasakbumin B as one of six quassinoid markers in E. longifolia root extracts; each marker independently required for a complete fingerprint.

Supports multi-marker extract standardization and authentication workflows.

Cross-study comparable method; omission of any marker compromises discriminatory power.

Quality control HPLC fingerprinting Standardized extract

Epoxide-Driven Pharmacokinetic Divergence

A pharmacokinetic study comparing eurycomanone (EN) and 13α,21-dihydroeurycomanone (DHY) in rats reported a double-peak phenomenon during oral absorption of a standardized E. longifolia extract (TAF2) [1]. While this study profiled EN and DHY, research on a quassinoid-rich fraction also identified that 13α(21)-epoxyeurycomanone (pasakbumin B) and eurycomanone co-occur in bioactive extracts and exhibit different oral bioavailability behaviors [2]. The epoxide-bearing pasakbumin B is chemically more susceptible to acid-catalyzed hydrolysis in the gastric environment than the enone-bearing eurycomanone, leading to a different absorption window and metabolite profile. This differential stability directly impacts oral efficacy and mandates compound-specific handling and formulation strategies that cannot be generalized from eurycomanone data.

PK Divergence: Epoxide vs. Enone
Reported
Pasakbumin B: acid-labile epoxide, gastric degradation risk vs Eurycomanone: α,β-unsaturated ketone, relatively more acid-stable Qualitative stability difference leads to distinct oral absorption profiles

Supports compound-specific formulation review; systemic exposure may not be equivalent.

Simulated gastric fluid and rodent PK studies inform exposure-model context.

Pharmacokinetics Bioavailability Oral absorption

Pasakbumin B – Application Scenarios


Lipolysis Screening in 3T3-L1 Adipocytes

Based on the 1.7-fold enhanced lipolytic potency of the epoxide-bearing quassinoid relative to eurycomanone (EC₅₀ 8.6 µM vs. 14.6 µM) demonstrated in the 3T3-L1 adipocyte assay [1], pasakbumin B is the preferred scaffold for primary lipolysis screening campaigns. Its structurally encoded epoxide pharmacophore provides a rational starting point for structure-activity relationship (SAR) expansion aimed at further enhancing lipolytic potency, a strategy that cannot be pursued with the less active enone analog eurycomanone.

Multi-Marker HPLC Fingerprinting for Extract Standardization

The validated HPLC-UV quantitation method of Han et al. (2015) establishes pasakbumin B as an essential, non-optional marker compound for complete phytochemical fingerprinting of E. longifolia root extracts [2]. Industrial extract manufacturers and quality control laboratories seeking Good Manufacturing Practice (GMP)-grade standardized extracts must procure and employ pasakbumin B as a reference standard alongside the other five quassinoid markers to generate a complete, regulatory-defensible certificate of analysis.

Antimalarial Mechanism-of-Action Studies

As identified by Rehman et al. (2016), 13α(21)-epoxyeurycomanone (pasakbumin B) and eurycomanone are the sole two quassinoids from E. longifolia implicated in antimalarial activity [3]. Consequently, any antimalarial fraction-activity correlation study or target deconvolution program employing E. longifolia-derived quassinoids must include pasakbumin B as a mandatory reference compound to attribute antimalarial activity to the correct chemical entity, rather than erroneously ascribing it solely to eurycomanone.

Oral Bioavailability Optimization of Epoxide Compounds

The inherent acid-lability of the spiro-epoxide ring in pasakbumin B, contrasted with the greater gastric stability of the enone-bearing eurycomanone, creates a unique model system for studying the impact of a single functional group replacement on oral bioavailability [4]. Formulation scientists developing enteric-coated or gastro-protected delivery systems for epoxide-containing natural products can employ pasakbumin B as a sensitive probe compound whose differential absorption profile directly reports on the success of the formulation strategy.

Application
Selection Property
Validation Focus
Adipocyte lipolysis research
Epoxide-scaffold research context
Lipolytic pathway-response endpoints
Extract standardization studies
Multi-marker fingerprint context
HPLC-UV marker validation review
Antimalarial mechanism studies
Co-contributor quassinoid context
Fraction-activity correlation endpoints
Oral formulation exposure studies
Epoxide-stability model context
Gastric stability and exposure review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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